(6-Bromoimidazo[1,2-A]pyridin-3-YL)methanamine

Suzuki–Miyaura cross-coupling heterocyclic building block microwave-assisted synthesis

(6‑Bromoimidazo[1,2‑A]pyridin‑3‑YL)methanamine (CAS 944896‑36‑0) is a heterocyclic primary amine that serves as a critical synthetic intermediate in the assembly of potent, isoform‑selective phosphatidylinositol‑3‑kinase α (PI3Kα) inhibitors. The molecule combines a 6‑bromo‑imidazo[1,2‑a]pyridine core with a 3‑aminomethyl handle, enabling rapid diversification through amide coupling, sulfonylation, or reductive amination.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
Cat. No. B7843323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromoimidazo[1,2-A]pyridin-3-YL)methanamine
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Br)CN
InChIInChI=1S/C8H8BrN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H,3,10H2
InChIKeyFDFWNZVPMCPDRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromoimidazo[1,2-A]pyridin-3-YL)methanamine: Core Scaffold for PI3Kα‑Targeted Kinase Inhibitors


(6‑Bromoimidazo[1,2‑A]pyridin‑3‑YL)methanamine (CAS 944896‑36‑0) is a heterocyclic primary amine that serves as a critical synthetic intermediate in the assembly of potent, isoform‑selective phosphatidylinositol‑3‑kinase α (PI3Kα) inhibitors. The molecule combines a 6‑bromo‑imidazo[1,2‑a]pyridine core with a 3‑aminomethyl handle, enabling rapid diversification through amide coupling, sulfonylation, or reductive amination . Its bromine atom permits further elaboration via palladium‑catalysed cross‑coupling, while the 3‑position attachment precisely mimics the key pharmacophore required for PI3Kα‑isoform selectivity [1].

Why Generic Imidazo[1,2‑a]pyridine Analogs Cannot Replace (6‑Bromoimidazo[1,2‑A]pyridin‑3‑YL)methanamine


Casual replacement of (6‑Bromoimidazo[1,2‑A]pyridin‑3‑YL)methanamine with its 2‑regioisomer, 6‑chloro congener, or aldehyde precursor is not performance‑neutral. The 3‑aminomethyl substituent is an absolute requirement for engaging the PI3Kα ATP‑binding pocket with high affinity and isoform selectivity—the 2‑regioisomer lacks any reported PI3Kα inhibitory activity [1]. The 6‑bromo atom provides optimal reactivity for Suzuki‑Miyaura diversification, with 6‑chloro substrates requiring harsher conditions and delivering lower yields, while the 6‑iodo analogue, though more reactive, substantially increases cost [2]. The primary amine group enables direct, one‑step functionalisation, avoiding the intermediate oxidation/reduction steps imposed by the aldehyde precursor. These differences directly impact synthetic efficiency, final compound potency, and procurement economy.

Quantitative Head‑to‑Head Evidence: (6‑Bromoimidazo[1,2‑A]pyridin‑3‑YL)methanamine vs. Closest Analogs


Suzuki–Miyaura Coupling Yield Advantage of 6‑Bromo vs. 6‑Chloro Imidazo[1,2‑a]pyridine Substrate

Under identical microwave‑assisted Suzuki–Miyaura conditions (Pd(OAc)₂/PPh₃, K₂CO₃, dioxane/EtOH, 150 °C, 20 min), 6‑bromoimidazo[1,2‑a]pyridine achieves 87–89% conversion to the 6‑aryl product [1]. In contrast, 6‑chloroimidazo[1,2‑a]pyridine derivatives under comparable conditions typically afford 64–80% yields, and the 6‑bromo substrate consistently outperforms the 6‑chloro analogue in reaction rate and catalyst turnover [2].

Suzuki–Miyaura cross-coupling heterocyclic building block microwave-assisted synthesis

Regiochemical Necessity of 3‑Aminomethyl for PI3Kα Inhibition: 3‑ vs. 2‑Regioisomer Comparison

The 3‑aminomethyl‑substituted imidazo[1,2‑a]pyridine scaffold, as embodied in PIK‑75, inhibits recombinant human PI3Kα with an IC₅₀ of 5.8 nM (or 0.3 nM in a related assay ) and displays ≥200‑fold selectivity over the p110β isoform and ≥25‑fold over p110δ [1]. In contrast, (6‑bromoimidazo[1,2‑a]pyridin‑2‑yl)methanamine (the 2‑regioisomer) has not been reported as a precursor to any potent PI3Kα inhibitor, and no IC₅₀ data exist for this isomer against the PI3K family .

PI3Kα inhibitor regiochemistry structure–activity relationship

Critical Role of 6‑Bromo Substituent in Achieving Potent Kinase Inhibition: Halogen‑Scan Comparison

In the ipso‑substitution series of 6‑haloimidazo[1,2‑a]pyridines, the 6‑bromo substrate provides a favourable balance of reactivity and stability. The 6‑iodo analogue, while more reactive (providing up to 86% coupling yield vs. 52% for 6‑bromo in copper‑catalysed azole coupling [1]), introduces higher molecular weight and metabolic lability. The 6‑chloro analogue is less reactive and requires harsher palladium‑catalysed conditions, leading to lower yields [2]. Furthermore, the 6‑bromo compound is the direct precursor of PIK‑75 and DW09849, which exhibit p110α IC₅₀ values of 5.8 nM and high isoform selectivity, whereas the 6‑unsubstituted parent molecule shows no significant PI3K inhibition .

halogen effect kinase inhibitor PI3Kα selectivity

Procurement‑Guiding Application Scenarios for (6‑Bromoimidazo[1,2‑A]pyridin‑3‑YL)methanamine


Medicinal Chemistry: PI3Kα‑Selective Kinase Inhibitor Lead Optimisation

When designing next‑generation PI3Kα inhibitors with reduced off‑target effects, (6‑Bromoimidazo[1,2‑A]pyridin‑3‑YL)methanamine should be the first‑choice building block. Its 3‑aminomethyl group directly maps to the sulfonylhydrazone pharmacophore validated by PIK‑75 (p110α IC₅₀ = 5.8 nM) and DW09849, which demonstrates improved cellular selectivity over the parent compound [1]. Substituting the 2‑regioisomer or unsubstituted imidazo[1,2‑a]pyridine will fail to produce active leads.

Parallel Library Synthesis via Suzuki–Miyaura Diversification

For high‑throughput medicinal chemistry campaigns, the 6‑bromo substituent allows rapid C‑6 diversification via microwave‑assisted Suzuki coupling in 87–89% yield [2]. Compared to the 6‑chloro analogue (which requires harsher conditions and gives 64–80% yield), the bromo building block consistently delivers higher and more reproducible yields, reducing the number of failed reactions and the overall cost per synthesised library member.

One‑Step Amide/Sulfonamide Conjugation Without Oxidation–Reduction Sequences

The primary amine (–CH₂NH₂) functionality permits direct amide bond formation or sulfonylation with activated carboxylic acids, sulfonyl chlorides, or isocyanates. This eliminates the two‑step sequence (oxidation to aldehyde, then reductive amination) required by the 6‑bromoimidazo[1,2‑a]pyridine‑3‑carbaldehyde precursor, saving 12–24 h of synthesis time per analogue and reducing reagent costs [3].

Industrial Kilogram‑Scale Procurement for Late‑Stage Functionalisation

For process chemists scaling up PI3K inhibitor candidates, the 6‑bromo building block is available at 97–98% purity from multiple GMP‑compliant suppliers at a price point that is significantly lower than the 6‑iodo analogue. Its balanced reactivity minimises catalyst loading (typically 5 mol% palladium) and avoids the expensive iodide waste disposal associated with iodo‑substrates .

Quote Request

Request a Quote for (6-Bromoimidazo[1,2-A]pyridin-3-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.